2,3-Dimethoxypyridine hydrochloride
Description
2,3-Dimethoxypyridine hydrochloride is a pyridine derivative characterized by methoxy (-OCH₃) groups at the 2- and 3-positions of the aromatic ring, with a hydrochloride salt enhancing its stability and solubility. Its molecular formula is C₇H₉NO₂·HCl, and it has a CAS registry number of 52605-97-7 . This compound is commonly used as an intermediate in pharmaceutical synthesis, particularly for drugs requiring regioselective functionalization of the pyridine ring. Industrially, it is supplied by global manufacturers such as Epochem Co., Ltd. and Molekula Ltd., reflecting its importance in organic chemistry applications .
Properties
Molecular Formula |
C7H10ClNO2 |
|---|---|
Molecular Weight |
175.61 g/mol |
IUPAC Name |
2,3-dimethoxypyridine;hydrochloride |
InChI |
InChI=1S/C7H9NO2.ClH/c1-9-6-4-3-5-8-7(6)10-2;/h3-5H,1-2H3;1H |
InChI Key |
PYZFRQZDCNGXMN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC=C1)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis from Maltol or 3,4-Dimethoxy-2-methylpyridine N-oxide
This method involves multiple reaction steps including methylation, ammonification, chlorination, oxidation, methoxy substitution, hydroxymethylation, and secondary chlorination to yield 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. The key steps are summarized below:
| Step | Reaction Type | Reagents & Conditions | Product/Intermediate | Yield/Remarks |
|---|---|---|---|---|
| 1 | Methylation | Maltol + aqueous NaOH, cooled to 0-2°C, slow addition of dimethyl phosphate, stir 3-6h | 3-Methoxyl-2-methyl-4H-pyran-4-one | Molar ratio maltol:dimethyl phosphate:NaOH = (2-4):(2-4):1 |
| 2 | Amination | 3-Methoxyl-2-methyl-4H-pyran-4-one + strong ammonia water, 40-45°C, 3-6h | 3-Methoxyl-2-methyl-4(1H)-pyridone | Crystallization and acetone recrystallization |
| 3 | Oxidation & Methoxylation | Acetic anhydride heated to 80-90°C, add 3,4-dimethoxy-2-methylpyridine N-oxide, reflux 120-140°C 2-4h | 2-Methylol-3,4-dimethoxypyridine | Yield ~56% |
| 4 | Secondary Chlorination | 2-Methylol-3,4-dimethoxypyridine + SOCl2 in methylene dichloride at 0-3°C, stir 2h at room temperature | 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride | Yield ~76% |
The final product is purified by crystallization from ethanol and decolorized with activated carbon.
Hydroxymethylation of 3,4-Dimethoxy-2-methylpyridine N-oxide
An alternative approach focuses on hydroxymethylation of 3,4-dimethoxy-2-methylpyridine N-oxide using acetic anhydride and acetic acid, followed by hydrolysis and extraction:
| Step | Reaction Type | Reagents & Conditions | Product/Intermediate | Yield/Remarks |
|---|---|---|---|---|
| 1 | Dissolution & Heating | 3,4-Dimethoxy-2-methylpyridine N-oxide dissolved in acetic acid, heated to 75-95°C | Homogeneous solution | - |
| 2 | Hydroxymethylation | Slow addition of acetic anhydride, reflux at 85-95°C for 15-16h | Intermediate acetylated product | - |
| 3 | Hydrolysis | Adjust pH to 12-13 with alkali, heat and stir for hydrolysis | 2-Hydroxymethyl-3,4-dimethoxypyridine | High yield, mild conditions |
| 4 | Extraction & Drying | Extract with dichloromethane, dry over anhydrous sodium sulfate, evaporate solvent | Pure hydroxymethyl intermediate | Cost-effective and safe process |
This intermediate can then be converted to the chloromethyl derivative by chlorination with sulfur oxychloride or thionyl chloride.
Mannich-Type Reaction for Direct Chloromethylation
A more direct method involves the Mannich-type reaction of 3,4-dimethoxypyridine with formaldehyde and hydrochloric acid in the presence of catalysts such as zinc chloride:
| Step | Reaction Type | Reagents & Conditions | Product | Yield/Remarks |
|---|---|---|---|---|
| 1 | Mannich Reaction | 3,4-Dimethoxypyridine + formaldehyde + HCl, catalyst (ZnCl2 or HCl), controlled temperature | Iminium ion intermediate | - |
| 2 | Quenching | Reaction with HCl to form 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride | Target compound | Moderate yield, simpler procedure |
This method is advantageous for its simplicity but may require careful control of reaction parameters to avoid side reactions.
| Feature | Stepwise Multi-Step Synthesis | Hydroxymethylation Route | Mannich-Type Reaction |
|---|---|---|---|
| Starting Material | Maltol or 3,4-dimethoxy-2-methylpyridine N-oxide | 3,4-Dimethoxy-2-methylpyridine N-oxide | 3,4-Dimethoxypyridine |
| Number of Steps | 6-7 | 3-4 | 2 |
| Reaction Conditions | Low to moderate temperature, multiple reagents | Mild to moderate temperature, acetic anhydride usage | Mild, catalytic conditions |
| Yield | 56-76% for key steps | High yield for hydroxymethyl intermediate | Moderate yield |
| Safety & Cost | Moderate complexity and reagent cost | Mild conditions, cost-effective | Simple but requires catalyst management |
| Purification | Crystallization, solvent extraction | Solvent extraction and drying | Precipitation of hydrochloride salt |
The stepwise method using maltol as a starting material provides a robust route with well-defined intermediates but involves multiple steps and reagents, increasing complexity.
Hydroxymethylation using acetic anhydride and acetic acid is reported to be mild, safe, and cost-effective, with high yield and reduced use of acetic anhydride compared to prior art.
The Mannich-type reaction offers a direct synthesis but may be limited by selectivity issues and requires precise control of catalyst and reaction conditions.
Chlorination steps commonly use sulfur oxychloride or thionyl chloride at low temperatures to introduce the chloromethyl group, followed by purification via crystallization from ethanol and activated carbon treatment to remove impurities.
The preparation of 2,3-dimethoxypyridine hydrochloride can be achieved through multiple synthetic routes. The choice of method depends on factors such as available starting materials, desired scale, cost, and safety considerations. The stepwise method from maltol or methylpyridine N-oxide derivatives is well-established with good yields. Hydroxymethylation followed by chlorination offers a safer and cost-efficient alternative. The Mannich-type reaction provides a more direct but less commonly used approach. Detailed control of reaction parameters and purification steps is crucial to obtain high-purity product suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxypyridine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sodium hydroxide, dimethyl phosphate, and dichloromethane . The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidation products, while substitution reactions can produce derivatives with different functional groups .
Scientific Research Applications
2,3-Dimethoxypyridine hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,3-Dimethoxypyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a biochemical reagent, influencing various biological processes and pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogs
2,6-Dimethoxypyridine Hydrochloride
- Structure : Methoxy groups at the 2- and 6-positions (CAS: 6231-18-1) .
- Properties : The para-substitution of methoxy groups reduces steric hindrance compared to the ortho-substitution in 2,3-dimethoxypyridine, leading to higher solubility in polar solvents.
- Applications : Used in agrochemical synthesis due to its electron-rich aromatic system, which facilitates electrophilic substitutions .
2-Chloromethyl-3,4-dimethoxypyridine Hydrochloride
- Structure : Chloromethyl and methoxy groups at 3- and 4-positions (CAS: 72830-09-2) .
- Properties : The chloromethyl group introduces reactivity for nucleophilic substitutions, making it valuable in cross-coupling reactions. Its molecular weight (224.08 g/mol ) is higher than 2,3-dimethoxypyridine hydrochloride (175.62 g/mol ) due to the additional chlorine atom .
- Applications : Intermediate in synthesizing antihypertensive agents.
3,5-Diamino-2,6-dimethoxypyridine Dihydrochloride
- Structure: Amino (-NH₂) and methoxy groups at 3,5- and 2,6-positions, respectively (CAS: 56216-28-5) .
- Properties: The amino groups increase basicity, enabling coordination with metal catalysts. The dihydrochloride salt enhances aqueous solubility for biomedical applications.
- Applications : Precursor in dye synthesis and metal-organic frameworks (MOFs) .
5-Chloro-2,3-dimethoxypyridin-4-ol
- Structure : Chloro, hydroxyl, and methoxy substituents at 5-, 4-, and 2,3-positions ().
- Properties : The hydroxyl group introduces hydrogen-bonding capacity, improving crystallinity but reducing thermal stability compared to this compound.
- Applications : Used in antibacterial agent research due to its halogenated pyridine core .
Data Tables
Table 1: Comparative Analysis of Pyridine Derivatives
Biological Activity
2,3-Dimethoxypyridine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological effects, including antimicrobial, antiviral, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by two methoxy groups attached to a pyridine ring. The presence of these methoxy groups is crucial as they enhance the compound's solubility and biological activity.
Antimicrobial Activity
Research has demonstrated that pyridine derivatives exhibit considerable antimicrobial properties. A study highlighted that compounds with a pyridine nucleus, including 2,3-dimethoxypyridine, showed effective inhibition against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
The above table summarizes the MIC values indicating the effectiveness of this compound against selected pathogens.
Antiviral Activity
The compound has also been evaluated for its antiviral properties. In the context of the COVID-19 pandemic, researchers have focused on finding new antiviral agents. Pyridine derivatives have shown promise in inhibiting viral replication, particularly against SARS-CoV-2 . The structural characteristics of 2,3-dimethoxypyridine allow it to interact effectively with viral proteins.
The biological activity of this compound can be attributed to its ability to interact with specific proteins and enzymes. The methoxy groups enhance its lipophilicity, allowing better penetration into cell membranes and facilitating interaction with target sites .
Case Studies
- Study on Antibacterial Efficacy : A recent investigation assessed the antibacterial efficacy of various pyridine derivatives, including this compound. The study reported that this compound exhibited superior antibacterial activity compared to standard antibiotics like chloramphenicol and ketoconazole .
- Antiviral Research : Another study explored the antiviral potential of pyridine compounds against RNA viruses. Results indicated that derivatives similar to 2,3-dimethoxypyridine significantly reduced viral load in infected cell lines .
Safety and Toxicity
Safety assessments are crucial for any pharmaceutical compound. Preliminary studies indicate that this compound exhibits low toxicity towards normal human cell lines while maintaining its antimicrobial efficacy . Further toxicological evaluations are necessary to confirm these findings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
